molecular formula C16H22N4O2S B5376020 4-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

4-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine

Cat. No.: B5376020
M. Wt: 334.4 g/mol
InChI Key: BFOQEVBPQVIUDQ-UHFFFAOYSA-N
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Description

4-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties .

Preparation Methods

The synthesis of 4-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine typically involves multiple steps, starting from readily available starting materialsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activity, making it a candidate for the development of new drugs with antifungal, antibacterial, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine involves its interaction with specific molecular targets in cells. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Additionally, the compound can interact with bacterial enzymes, disrupting their function and inhibiting bacterial growth. In cancer cells, it may interfere with DNA replication and repair mechanisms, leading to apoptosis.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share a similar triazole ring structure but differ in their side chains, which can significantly affect their biological activity and pharmacokinetic properties. 4-({4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine is unique due to its specific side chains, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-19-15(13-20-7-9-21-10-8-20)17-18-16(19)23-12-11-22-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOQEVBPQVIUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCOC2=CC=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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